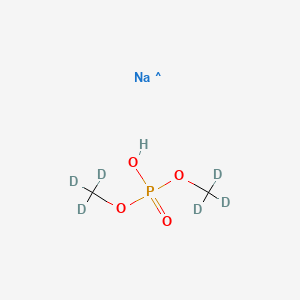
Dimethyl Phosphate-d6 (Major) Sodium Salt
Description
Dimethyl Phosphate-d6 (Major) Sodium Salt is a deuterated compound where deuterium atoms replace the hydrogen atoms in the methyl groups of dimethyl phosphate. This chemical is particularly significant in the field of analytical chemistry, where it is used as an internal standard for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Properties
Molecular Formula |
C2H7NaO4P |
|---|---|
Molecular Weight |
155.07 g/mol |
InChI |
InChI=1S/C2H7O4P.Na/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);/i1D3,2D3; |
InChI Key |
ZUKVJEDOPDIKHP-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(O)OC([2H])([2H])[2H].[Na] |
Canonical SMILES |
COP(=O)(O)OC.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl Phosphate-d6 (Major) Sodium Salt is synthesized by replacing the hydrogen atoms in dimethyl phosphate with deuterium atoms. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the complete substitution of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated methanol and phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent the incorporation of hydrogen atoms. The product is then purified using standard techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl Phosphate-d6 (Major) Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The deuterium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphorus-containing compounds, which can be further utilized in different chemical processes .
Scientific Research Applications
Dimethyl Phosphate-d6 (Major) Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in NMR spectroscopy and MS for accurate quantification and identification of compounds
Biology: Employed in metabolic studies to trace the incorporation of phosphorus into biological molecules.
Industry: Applied in the synthesis of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Dimethyl Phosphate-d6 (Major) Sodium Salt involves its role as an internal standard in analytical techniques. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing for accurate quantification and identification of compounds. In metabolic studies, the compound is incorporated into biological molecules, enabling the tracing of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Phosphate: The non-deuterated form of the compound, used in similar applications but lacks the distinct NMR signal provided by deuterium.
Trimethyl Phosphate: Another phosphorus-containing compound used in analytical chemistry and synthesis.
Diethyl Phosphate: Similar to Dimethyl Phosphate but with ethyl groups instead of methyl groups, used in different chemical processes.
Uniqueness
Dimethyl Phosphate-d6 (Major) Sodium Salt is unique due to its deuterium atoms, which provide distinct signals in NMR spectroscopy and MS, making it an invaluable internal standard in analytical chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


